Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1248551-08-7
VCID: VC7283945
InChI: InChI=1S/C13H14N2O2/c1-10-11(8-13(16)17-2)9-15(14-10)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3
SMILES: CC1=NN(C=C1CC(=O)OC)C2=CC=CC=C2
Molecular Formula: C13H14N2O2
Molecular Weight: 230.267

Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate

CAS No.: 1248551-08-7

Cat. No.: VC7283945

Molecular Formula: C13H14N2O2

Molecular Weight: 230.267

* For research use only. Not for human or veterinary use.

Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate - 1248551-08-7

Specification

CAS No. 1248551-08-7
Molecular Formula C13H14N2O2
Molecular Weight 230.267
IUPAC Name methyl 2-(3-methyl-1-phenylpyrazol-4-yl)acetate
Standard InChI InChI=1S/C13H14N2O2/c1-10-11(8-13(16)17-2)9-15(14-10)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3
Standard InChI Key VKKDNFCZFXWYAM-UHFFFAOYSA-N
SMILES CC1=NN(C=C1CC(=O)OC)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Nomenclature

Methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate is systematically named according to IUPAC guidelines as methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate. Its molecular formula, C13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}, was confirmed via high-resolution mass spectrometry and elemental analysis . The compound is registered under CAS number 1248551-08-7, distinguishing it from structurally similar analogs such as methyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate (CAS 292859-10-0), which contains an additional hydroxyl group .

Crystallographic and Spectroscopic Analysis

While no direct crystallographic data exists for this specific compound, related pyrazole derivatives exhibit monoclinic crystal systems with space group C2/cC2/c and unit cell parameters a=14.734A˚,b=13.565A˚,c=33.385A˚,β=91.311a = 14.734 \, \text{Å}, b = 13.565 \, \text{Å}, c = 33.385 \, \text{Å}, \beta = 91.311^\circ . The pyrazole ring adopts a planar conformation, with the phenyl group at position 1 and methyl group at position 3 contributing to steric stabilization.

The 1H^1\text{H}-NMR spectrum of the compound reveals characteristic signals: a singlet at δ\delta 2.35 ppm for the methyl group at position 3, a multiplet at δ\delta 7.35–7.45 ppm for the phenyl protons, and a triplet at δ\delta 3.65 ppm for the acetoxy methyl ester . The 13C^{13}\text{C}-NMR spectrum confirms the ester carbonyl at δ\delta 170.2 ppm and the pyrazole carbons between δ\delta 110–150 ppm .

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via a two-step process:

  • Formation of the Pyrazole Core: 3-Methyl-1-phenyl-1H-pyrazol-5-one undergoes Vilsmeier-Haack formylation using phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at position 4 .

  • Esterification: The resulting aldehyde is treated with methyl chloroacetate in the presence of a base such as sodium acetate to yield the final ester .

This method achieves moderate yields (60–70%) and requires purification via column chromatography .

Advanced Catalytic Approaches

Recent advancements employ palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling of methyl 2-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate with 1-methyl-4-boronic acid pinacol ester pyrazole in the presence of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (Pd(dppf)Cl2_2) enhances yield (85–90%) and reduces reaction time . Microwave-assisted synthesis further optimizes conditions, completing reactions in 30 minutes at 120°C .

Physicochemical Properties

PropertyValueSource
Molecular Weight230.26 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in DCM, ethanol, DMF

The compound’s logP (calculated) is 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Stability studies under ambient conditions show no decomposition over 6 months when stored in amber vials at 4°C .

Biological Activities and Applications

Antioxidant Properties

Derivatives of methyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate exhibit radical scavenging activity in DPPH assays, with EC50_{50} values comparable to ascorbic acid (15–20 μg/mL) . The pyrazole ring’s conjugated π-system facilitates electron donation, neutralizing free radicals .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a key precursor in synthesizing AMP-activated protein kinase (AMPK) inhibitors, which are investigated for treating metabolic disorders and cancer . Its ester group allows facile hydrolysis to carboxylic acids for further functionalization .

Agrochemical Development

In agrochemistry, it serves as a scaffold for herbicides targeting acetolactate synthase (ALS), with patent applications highlighting its efficacy at 10–50 ppm concentrations .

Challenges and Future Directions

Current limitations include the lack of pharmacokinetic data and scalable synthesis protocols. Future research should prioritize:

  • In Vivo Toxicity Studies: To establish safe dosage ranges.

  • Green Chemistry Approaches: Utilizing biocatalysts or solvent-free conditions to improve sustainability .

  • Structure-Activity Relationship (SAR) Studies: To optimize bioactivity through substituent modifications .

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